molecular formula C7H7F3N4 B12446392 3-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine CAS No. 741737-36-0

3-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine

Cat. No.: B12446392
CAS No.: 741737-36-0
M. Wt: 204.15 g/mol
InChI Key: LOAVMIFUGJKBDE-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine is a heterocyclic compound that features a trifluoromethyl group attached to a tetrahydropyrido-triazine scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-chloropyrazine with hydrazine hydrate in ethanol, followed by the addition of trifluoroacetic anhydride and chlorobenzene under reflux conditions. The mixture is then treated with methanesulfonic acid and subjected to reduced pressure concentration to yield the desired product .

Industrial Production Methods

For industrial-scale production, the synthesis route is optimized to ensure high yield and purity. The process involves the use of palladium/carbon as a catalyst in a high-pressure reactor, followed by filtration, washing, and concentration steps to isolate the final product . This method is advantageous due to its simplicity and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction can produce an alcohol derivative.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine is unique due to its specific trifluoromethyl substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new therapeutic agents and materials.

Properties

CAS No.

741737-36-0

Molecular Formula

C7H7F3N4

Molecular Weight

204.15 g/mol

IUPAC Name

3-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine

InChI

InChI=1S/C7H7F3N4/c8-7(9,10)6-12-4-1-2-11-3-5(4)13-14-6/h11H,1-3H2

InChI Key

LOAVMIFUGJKBDE-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1N=C(N=N2)C(F)(F)F

Origin of Product

United States

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